3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide

Medicinal Chemistry Isoxazole SAR Procurement Due Diligence

3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide (CAS 1421506-24-2) is a synthetic small molecule belonging to the fluorophenyl-isoxazole-carboxamide derivative class, a group investigated for antiproliferative and enzyme inhibitory activities. Its structure features a 3-benzyloxy-substituted isoxazole core linked via a 5-carboxamide bridge to a 2,5-difluoroaniline moiety.

Molecular Formula C17H12F2N2O3
Molecular Weight 330.291
CAS No. 1421506-24-2
Cat. No. B2517348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide
CAS1421506-24-2
Molecular FormulaC17H12F2N2O3
Molecular Weight330.291
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H12F2N2O3/c18-12-6-7-13(19)14(8-12)20-17(22)15-9-16(21-24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)
InChIKeyQUYHMJULAIGBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide (1421506-24-2): Chemical Class and Procurement Profile


3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide (CAS 1421506-24-2) is a synthetic small molecule belonging to the fluorophenyl-isoxazole-carboxamide derivative class, a group investigated for antiproliferative and enzyme inhibitory activities [1]. Its structure features a 3-benzyloxy-substituted isoxazole core linked via a 5-carboxamide bridge to a 2,5-difluoroaniline moiety. As of the current search, no primary research articles, patents, or authoritative database records (e.g., PubChem BioAssay, ChEMBL, BindingDB) providing quantitative biological or physicochemical data specific to this exact compound could be identified from non-excluded sources.

Why 3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide Cannot Be Generically Substituted


In the isoxazole-5-carboxamide class, subtle changes to the N-aryl substituent are known to drastically alter biological activity. For instance, in a related fluorophenyl-isoxazole series, the most potent analog (compound 2f) exhibited an IC50 of 5.76 µg/mL against Hep3B cells, while near-neighbor analogs showed a wide range from 7.66 to >30 µg/mL, demonstrating that even minor structural modifications produce non-linear potency shifts [1]. The specific combination of a 3-benzyloxy group and an N-(2,5-difluorophenyl) carboxamide in the target compound represents a unique pharmacophore within this SAR landscape, and no published data support the interchangeability of this compound with any other in-class analog for a given assay endpoint.

Quantitative Differentiation Evidence for 3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide


Absence of Published Head-to-Head Comparator Data for This Precise Compound

An exhaustive search of primary literature, patent databases (including Google Patents, Justia, WIPO), and authoritative biochemical databases (PubChem, ChEMBL, BindingDB) was conducted for 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide (CAS 1421506-24-2). The search yielded no records containing quantitative biological activity data (e.g., IC50, Ki, EC50), selectivity profiles, or physicochemical property measurements for this specific compound. The structurally related fluorophenyl-isoxazole-carboxamide series reported by Hawash et al. (2021) does not include this exact derivative, precluding direct data extraction [1]. Consequently, no head-to-head comparator evidence can be assembled to substantiate a scientific selection advantage for this compound over any named analog.

Medicinal Chemistry Isoxazole SAR Procurement Due Diligence

Class-Level Inference: The N-Aryl Substituent Dramatically Modulates Anticancer Potency in Isoxazole-5-Carboxamides

In the study by Hawash et al., the most potent fluorophenyl-isoxazole-carboxamide derivative (compound 2f, bearing an N-(2,4-difluorophenyl) group) showed an IC50 of 5.76 µg/mL against Hep3B liver cancer cells, while the least potent analog (compound 2e) was essentially inactive (IC50 > 30 µg/mL) [1]. This 5-fold potency range among close structural analogs underscores that the precise identity and position of fluorine substituents on the N-phenyl ring is a critical driver of biological activity. Given that the target compound bears a 2,5-difluoro substitution pattern—a regioisomer of the 2,4-difluoro pattern in compound 2f—its activity cannot be inferred and could fall anywhere within or outside this range.

Anticancer Activity SAR Isoxazole-5-carboxamide

Differentiation from Unsubstituted 3-(Benzyloxy)isoxazole-5-carboxamide Scaffold

The unsubstituted 3-(benzyloxy)isoxazole-5-carboxamide (CAS 1086390-97-7) serves as a core scaffold in SCD1 inhibitor programs but itself lacks reported SCD1 activity [1]. The target compound 1421506-24-2 differs by the addition of the N-(2,5-difluorophenyl) amide substituent. While no direct activity comparison is published, the principle that N-aryl substitution is required to confer target binding is well-established for this chemotype, and the 2,5-difluoro pattern represents a distinct vector for hydrogen-bonding and hydrophobic interactions not explored by the unsubstituted amide scaffold.

SCD1 Inhibition Scaffold Comparison Medicinal Chemistry

Potential Research Applications for 3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide Based on Limited Class-Level Evidence


Regioisomer SAR Probe in Fluorophenyl-Isoxazole Anticancer Programs

This compound can serve as a 2,5-difluoro regioisomer probe to complement the published 2,4-difluoro analogs in the Hawash et al. series [1], enabling exploration of fluorine positional effects on antiproliferative activity against Hep3B, HepG2, HeLa, and MCF-7 cancer cell lines.

Negative Control for SCD1 Inhibitor Pharmacophore Validation

Given the structural relationship to SCD1 inhibitor scaffolds, this compound could be evaluated as a potential SCD1 ligand or used as a comparator to validate the necessity of specific N-aryl substitution patterns mapped in patent literature [2].

Building Block for Focused Library Synthesis Targeting TRPV1 or Anticancer Pathways

The compound may serve as a late-stage diversification intermediate for generating isoxazole-5-carboxamide libraries [3], particularly where the 2,5-difluoroanilide moiety is of interest for modulating TRPV1 or kinase targets.

Quote Request

Request a Quote for 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.